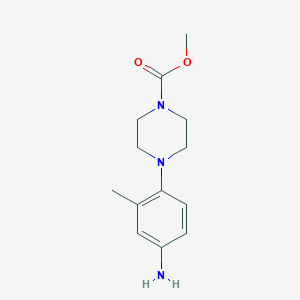
Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 4-amino-2-methylphenylpiperazine with methyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-amino-2-methylphenylpiperazine-1-carboxylate nitro derivative.
Reduction: Formation of 4-amino-2-methylphenylpiperazine-1-carboxylate amine derivative.
Substitution: Formation of derivatives with different functional groups on the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural similarity to neurotransmitters makes it valuable in investigating the mechanisms of neurotransmission and developing potential therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders. Its ability to interact with various receptors and enzymes makes it a candidate for the treatment of conditions such as depression, anxiety, and schizophrenia.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Amino-2-methylphenol: Similar in structure but lacks the piperazine ring.
Methyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar but without the methyl group on the phenyl ring.
Methyl 4-(2-methylphenyl)piperazine-1-carboxylate: Similar but with a different position of the methyl group on the phenyl ring.
Uniqueness: Methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
methyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-9-11(14)3-4-12(10)15-5-7-16(8-6-15)13(17)18-2/h3-4,9H,5-8,14H2,1-2H3 |
InChI Key |
PRNOYBAASQTJBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















